tert-butyl N-[2-(4-methylphenyl)-2-oxoethyl]carbamate
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Description
Tert-butyl N-[2-(4-methylphenyl)-2-oxoethyl]carbamate, also known as 4-methylphenyl 2-oxoethyl carbamate, is an organic compound that is used in various scientific research applications. It is a colorless, odorless, crystalline solid that is soluble in water and alcohols. It is also a versatile compound, capable of being used as a reagent, catalyst, or as a reactant in a variety of synthetic reactions.
Scientific Research Applications
Synthesis of Functionalised Carbamates : A study by Ortiz, Guijarro, & Yus (1999) explored the synthesis of functionalised carbamates, including tert-butyl N-[2-(4-methylphenyl)-2-oxoethyl]carbamate. They demonstrated a catalytic lithiation process involving various electrophiles, leading to the production of carbamates that, upon deprotection, yield substituted 1,2-diols.
Asymmetric Mannich Reaction : Yang, Pan, & List (2009) in their work “Synthesis of Tert‐Butyl (1S,2S)‐2‐Methyl‐3‐Oxo‐1‐Phenylpropylcarbamate by Asymmetric Mannich Reaction” described the synthesis of a tert-butyl carbamate derivative through an asymmetric Mannich reaction. This process involves the synthesis of chiral amino carbonyl compounds, which are pivotal in various chemical syntheses.
Synthesis of Biologically Active Compounds : Zhao, Guo, Lan, & Xu (2017) in their paper “Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate” demonstrated a rapid synthesis method for tert-butyl carbamate derivatives. This compound is an important intermediate in the production of biologically active compounds such as omisertinib (AZD9291).
Directed Lithiation : Smith, El‐Hiti, & Alshammari (2013) in their study “Directed Lithiation of N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea and tert-Butyl [2-(4-Methoxyphenyl)ethyl]carbamate” explored the directed lithiation of tert-butyl carbamates. They found that these compounds are doubly lithiated on the nitrogen and ortho to the directing metalating group, leading to high yields of substituted products.
properties
IUPAC Name |
tert-butyl N-[2-(4-methylphenyl)-2-oxoethyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-10-5-7-11(8-6-10)12(16)9-15-13(17)18-14(2,3)4/h5-8H,9H2,1-4H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIDSANGRQVUKNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CNC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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